molecular formula C8H18ClNO2 B2556583 3-Methyl-2-(propylamino)butanoic acid hydrochloride CAS No. 1188317-05-6

3-Methyl-2-(propylamino)butanoic acid hydrochloride

Cat. No.: B2556583
CAS No.: 1188317-05-6
M. Wt: 195.69
InChI Key: BCLUZHQDSIHOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(propylamino)butanoic acid hydrochloride is a substituted butanoic acid derivative featuring a propylamino group at the C2 position and a methyl group at the C3 position, with the carboxylic acid moiety stabilized as a hydrochloride salt.

Properties

IUPAC Name

3-methyl-2-(propylamino)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-4-5-9-7(6(2)3)8(10)11;/h6-7,9H,4-5H2,1-3H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLUZHQDSIHOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C(C)C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Amino Acid Precursors

A foundational approach to synthesizing 3-methyl-2-(propylamino)butanoic acid involves alkylating a pre-existing amino acid scaffold. The reaction typically employs 3-methyl-2-aminobutanoic acid as the starting material, which undergoes nucleophilic substitution with propyl halides (e.g., 1-bromopropane or 1-chloropropane) in the presence of a strong base such as sodium hydroxide or potassium carbonate.

Mechanistic Insights :

  • The amino group acts as a nucleophile, attacking the electrophilic carbon of the propyl halide.
  • Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing the transition state.
  • Elevated temperatures (60–80°C) are often required to overcome kinetic barriers, with reaction times ranging from 12 to 24 hours.

Challenges and Solutions :

  • Competitive Elimination : Secondary pathways, such as dehydrohalogenation, can reduce yields. This is mitigated by using excess propyl halide and maintaining anhydrous conditions.
  • Purification : Crude products are purified via recrystallization from ethanol-water mixtures, achieving >90% purity.

Reductive Amination of Ketone Intermediates

Reductive amination offers a versatile route by condensing 3-methyl-2-oxobutanoic acid with propylamine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts are commonly employed.

Reaction Protocol :

  • Imine Formation : The ketone reacts with propylamine in methanol or ethanol under reflux to form an imine intermediate.
  • Reduction : The imine is reduced to the secondary amine using NaBH3CN at 0–25°C.
  • Acidification : Treatment with hydrochloric acid converts the free base to the hydrochloride salt.

Advantages :

  • High regioselectivity, as the reaction avoids competing alkylation pathways.
  • Yields of 70–85% are achievable under optimized conditions.

Hydrolysis of Imine Derivatives

This method involves synthesizing an imine precursor from 3-methyl-2-aminobutanoic acid and propionaldehyde, followed by acidic hydrolysis.

Stepwise Procedure :

  • Imine Synthesis : Propionaldehyde is reacted with 3-methyl-2-aminobutanoic acid in acetic acid at 50°C for 6 hours.
  • Hydrolysis : The imine is hydrolyzed using 6M HCl at reflux, yielding the target compound as a crystalline hydrochloride salt.

Key Considerations :

  • Stoichiometric control of propionaldehyde prevents over-alkylation.
  • The final product is isolated via vacuum filtration and washed with cold diethyl ether to remove residual acids.

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors offer advantages in efficiency and reproducibility. The process involves:

  • Microreactor Setup : Mixing 3-methyl-2-aminobutanoic acid and propyl bromide in a T-shaped mixer at 80°C.
  • Residence Time : 30 minutes ensures complete alkylation.
  • In-Line Acidification : The reaction stream is directly quenched with HCl gas, precipitating the hydrochloride salt.

Benefits :

  • Reduced reaction times (50% faster than batch methods).
  • Consistent product quality with yields exceeding 90%.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Alkylation 75–85 90–95 Simple setup; scalable Competing elimination pathways
Reductive Amination 70–85 88–93 High selectivity Requires costly reducing agents
Imine Hydrolysis 65–75 85–90 Mild conditions Multi-step process
Continuous Flow 90–95 95–98 High efficiency; ideal for bulk production High initial infrastructure investment

Mechanistic Studies and Optimization

Solvent Effects :

  • Polar Protic Solvents : Methanol and water accelerate hydrolysis steps but may deactivate catalysts in reductive amination.
  • Aprotic Solvents : DMF enhances alkylation rates but complicates purification due to high boiling points.

Catalyst Innovations :

  • Palladium on Carbon (Pd/C) : Enhances hydrogenation efficiency in reductive amination, reducing reaction times by 30%.
  • Zeolite Catalysts : Explored for alkylation reactions, offering recyclability and reduced waste.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a critical reaction for analyzing amino acid derivatives. Experimental conditions for hydrolyzing this compound include:

  • 6 N HCl at 110°C for 24–18 hours , followed by evaporation and redissolution in water for derivatization .

  • 12 M HCl in methanol/water mixtures, heated at 100°C for 17 hours , neutralized with NaOH, and analyzed via HPLC .

Key Observations :

  • Hydrolysis breaks the amide bond, yielding amino acids (e.g., valine derivatives).

  • The reaction conditions (acid strength, temperature, duration) influence cleavage efficiency and product purity.

Derivatization with Marfey’s Reagent (FDAA)

Derivatization with N-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) is used to determine stereochemistry and identity of amino acids:

  • Reaction Conditions :

    • 1% FDAA in acetone, 1 M NaHCO₃, 40°C for 1–1.5 hours .

    • Quenched with 1 M HCl , diluted in methanol, and analyzed via HPLC .

  • HPLC Analysis :

    • Retention Times :

      • N-Methyl-L-Val: 31.1–31.3 min (vs. N-Methyl-D-Val at 32.5 min ) .

      • Other amino acids (e.g., Val, Phe) show distinct retention times, enabling differentiation .

Mechanism :
FDAA reacts with the amino group, forming fluorescent derivatives detectable at 340 nm .

Acid-Base Reactions

As a hydrochloride salt, the compound exhibits:

  • Protonation/Deprotonation : The amino group (pKa ~9–10) can lose a proton under basic conditions, while the carboxylic acid (pKa ~2–3) releases a proton in acidic environments .

  • Solubility : Enhanced aqueous solubility due to the hydrochloride salt form .

Structural Comparisons

Reactivity differences with similar compounds are evident:

Compound Molecular Formula Key Structural Difference
3-Methyl-2-(methylamino)butanoic acidC₈H₁₇NMethyl group instead of propyl
4-Aminobutanoic acidC₄H₉NO₂Lacks methyl branching
2-Amino-3-methylbutanoic acidC₅H₁₃NO₂Different functional group arrangement

Research Findings

  • Analytical Utility : Hydrolysis followed by FDAA derivatization enables stereochemical determination (e.g., L- vs. D-configuration) .

  • Synthetic Flexibility : Multiple routes allow tailored synthesis of derivatives, such as methoxycarbonylated analogs .

  • Applications : Potential roles in biochemistry and pharmacology due to structural novelty.

Scientific Research Applications

Types of Reactions

The compound can undergo various chemical transformations, including:

  • Oxidation: Producing ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: Converting to alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Engaging in reactions where functional groups are replaced by others, utilizing reagents like halogens or nucleophiles.

Chemistry

In organic synthesis, 3-Methyl-2-(propylamino)butanoic acid hydrochloride serves as a versatile building block for more complex molecules. It is utilized in the development of new synthetic pathways and methodologies.

Biology

The compound is studied for its potential biological activities, including interactions with biomolecules. Its unique structure allows it to modulate enzyme activities and receptor signaling pathways, which is crucial for understanding its therapeutic potential.

Medicine

Ongoing research explores the compound's role as a precursor in drug development. Its pharmacological effects suggest potential applications in treating various conditions, particularly those involving metabolic pathways influenced by nicotinamide N-methyltransferase (NNMT). Aberrant NNMT activity has been linked to cancer and neurodegenerative diseases, making it a target for therapeutic intervention.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic processes, potentially offering therapeutic benefits in conditions like obesity and diabetes.
  • Neuroprotective Effects: Its interaction with neural pathways suggests possible applications in neurodegenerative disease treatment.

Antimicrobial Activity

Research has demonstrated that derivatives of 3-Methyl-2-(propylamino)butanoic acid hydrochloride exhibit significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains are summarized below:

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Enterococcus faecalis8.33 - 23.15
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These findings indicate broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.

Antioxidant Activity

The antioxidant capabilities of the compound have been evaluated through various assays, demonstrating a significant ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(propylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis highlights key structural and functional differences between 3-methyl-2-(propylamino)butanoic acid hydrochloride and related compounds, emphasizing substituent effects, synthetic pathways, and applications.

Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride

  • Structural Differences: Ester vs. Carboxylic Acid: The methyl ester group in this compound replaces the carboxylic acid moiety, reducing polarity and altering solubility profiles. Methylamino vs. Propylamino: The shorter methylamino side chain and additional geminal dimethyl groups at C3 create steric and electronic differences.
  • Applications : Likely serves as a chiral intermediate in asymmetric synthesis due to its stereochemical purity.

N-Methoxy-3-methyl-2-(phenylthio)butanamide (L26)

  • Functional Group Variation: Phenylthio vs. Amide vs. Carboxylic Acid: The amide functionality in L26 enhances stability against hydrolysis compared to the ionic hydrochloride salt .
  • Synthesis : Utilizes EDC/HOBt-mediated coupling, a method distinct from the hydrochloride salt formation required for the target compound .

Articaine-Related Impurities (e.g., Acetamidoarticaine Hydrochloride)

  • Structural Complexity: Incorporates a thiophene ring and acetamido group, which are absent in the target compound. Shared propylamino group suggests overlapping synthetic challenges in amine functionalization .

3-Methyl-2-(pyridin-2-yl)butanoic Acid Hydrochloride

  • Aromatic vs. Increased acidity of the pyridinyl N–H compared to the propylamino group alters pH-dependent solubility .

Data Table: Key Comparative Properties

Compound Name Molecular Formula (Estimated) Key Functional Groups Solubility (Predicted) Synthesis Highlights Applications
3-Methyl-2-(propylamino)butanoic acid HCl C₈H₁₈ClNO₂ Propylamino, Carboxylic acid HCl High (aqueous) Amine coupling, HCl salt formation Pharmaceutical intermediates
Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate HCl C₈H₁₈ClNO₂ Methylamino, Ester, HCl Moderate (organic) Boc deprotection Chiral building block
N-Methoxy-3-methyl-2-(phenylthio)butanamide C₁₂H₁₆N₂O₂S Phenylthio, Amide Low (nonpolar solvents) EDC/HOBt coupling Ligand in catalysis
Acetamidoarticaine HCl C₁₃H₂₀ClN₃O₃S Thiophene, Acetamido, HCl High (DMSO/water) Multi-step functionalization Pharmaceutical impurity standard

Research Findings and Implications

  • Salt Formation : Hydrochloride salts improve bioavailability over free acids or esters, critical for drug delivery .
  • Synthetic Challenges : Propylamine incorporation may require stringent protection strategies to avoid side reactions, as seen in articaine impurity synthesis .

Biological Activity

3-Methyl-2-(propylamino)butanoic acid hydrochloride, with the molecular formula C8_8H18_{18}ClNO2_2 and a molecular weight of 195.69 g/mol, is a compound of significant interest in biochemical research due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The compound features a branched chain structure that contributes to its distinctive physical and chemical properties. It is primarily utilized in organic synthesis and as a building block for more complex molecules in various scientific applications, including medicinal chemistry .

The biological activity of 3-Methyl-2-(propylamino)butanoic acid hydrochloride is believed to involve interactions with specific receptors or enzymes, modulating their activity. The exact molecular targets can vary based on the context of use. For example, it may act as an enzyme inhibitor or modulate receptor signaling pathways, which is crucial for its potential therapeutic applications .

Pharmacological Effects

Research indicates that 3-Methyl-2-(propylamino)butanoic acid hydrochloride may exhibit several pharmacological effects:

Case Studies

  • Antibacterial Studies : A study examined the antibacterial efficacy of various compounds similar to 3-Methyl-2-(propylamino)butanoic acid hydrochloride against Staphylococcus aureus and Escherichia coli. Although direct data for this compound were not available, related compounds showed varying MIC values indicating potential for further exploration in this area .
  • Enzyme Interaction Studies : Research focusing on enzyme inhibitors highlighted that compounds with similar structures could effectively inhibit enzymes involved in metabolic pathways, suggesting that 3-Methyl-2-(propylamino)butanoic acid hydrochloride may have similar capabilities.

Comparative Analysis

To better understand the uniqueness of 3-Methyl-2-(propylamino)butanoic acid hydrochloride, it is useful to compare it with structurally related compounds:

Compound NameStructureNotable Biological Activity
3-Methyl-2-(propylamino)butanoic acidStructurePotential enzyme inhibitor; antimicrobial properties
3-Methyl-2-(ethylamino)butanoic acid hydrochlorideSimilar structure with ethyl groupAntidepressant effects reported in related studies
2-Methyl-3-(propylamino)butanoic acid hydrochlorideIsomer with different arrangementVarying antibacterial activity noted

This table illustrates the structural variations and their potential implications on biological activity.

Research Findings

Recent literature emphasizes the importance of further investigation into the biological activities of 3-Methyl-2-(propylamino)butanoic acid hydrochloride. While current studies provide a foundation, comprehensive pharmacological evaluations are necessary to establish its therapeutic potential definitively.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methyl-2-(propylamino)butanoic acid hydrochloride, and how can reaction efficiency be validated?

  • Methodological Answer : A common approach involves the condensation of 3-methyl-2-aminobutanoic acid with propylamine under acidic conditions, followed by hydrochloric acid treatment to form the hydrochloride salt. Reaction efficiency can be validated using 1H-NMR to confirm the disappearance of starting materials (e.g., monitoring amine proton shifts) and HPLC to assess purity (>98%) . Yield optimization may require adjusting stoichiometry, solvent polarity (e.g., dioxane or ethanol), and reaction time .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H-NMR : Identify proton environments (e.g., methyl groups at δ 1.02 ppm, amine protons as broad singlets near δ 9.00 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]+ for C₈H₁₈ClNO₂: 220.1).
  • HPLC : Use C18 columns with UV detection (λ = 210–220 nm) to quantify purity and detect impurities .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

  • Methodological Answer : Solubility profiles should be tested in aqueous buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) via gravimetric analysis or UV-Vis spectroscopy . Stability studies involve incubating the compound at 25°C/60°C and monitoring degradation via HPLC. For long-term storage, lyophilization and storage at -20°C (powder) or -80°C (in solvent) are recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized using Design of Experiments (DoE) for scalable synthesis?

  • Methodological Answer : Apply response surface methodology (RSM) to evaluate factors like temperature (20–60°C), catalyst concentration, and reaction time. Use software like Minitab or JMP to model interactions and predict optimal conditions. For example, a central composite design revealed that 40°C and 1.2 equivalents of HCl in dioxane maximized yield (98%) while minimizing byproducts .

Q. What computational approaches are suitable for predicting the reactivity and tautomeric states of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model tautomerization between the amine and imine forms. Reaction path searches using Gaussian or ORCA can identify transition states and activation energies. Validate predictions with experimental IR spectroscopy (e.g., N-H stretches at 3300–3500 cm⁻¹) .

Q. How can this compound be functionalized for targeted drug delivery studies?

  • Methodological Answer : Introduce bioorthogonal handles (e.g., azide or alkyne groups) via Schiff base formation or amide coupling . For example, react the primary amine with succinimidyl esters to create prodrug conjugates. Validate cellular uptake using fluorescence tagging (e.g., FITC derivatives) and confocal microscopy .

Q. What strategies mitigate hygroscopicity during formulation studies?

  • Methodological Answer : Use Karl Fischer titration to quantify moisture absorption. Formulate with excipients like cyclodextrins or silica nanoparticles to improve stability. Store under inert gas (N₂/Ar) in desiccators with silica gel .

Q. How should researchers address contradictory solubility data reported in literature?

  • Methodological Answer : Cross-validate using dynamic light scattering (DLS) to detect aggregation and NMR diffusometry to measure diffusion coefficients. Variables like pH, ionic strength, and solvent purity must be controlled. For example, discrepancies in DMSO solubility may arise from trace water content .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.